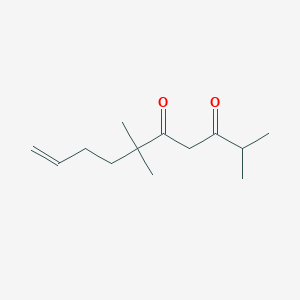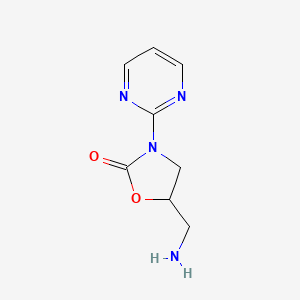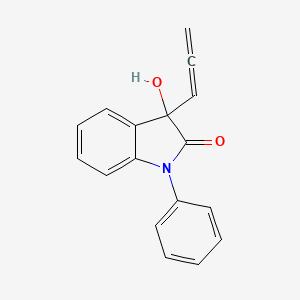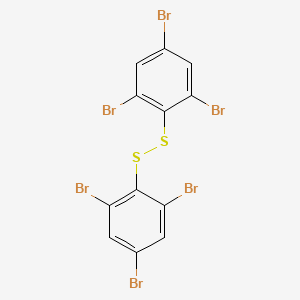
1,1'-Disulfanediylbis(2,4,6-tribromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Disulfanediylbis(2,4,6-tribromobenzene): is a chemical compound with the molecular formula C12H4Br6S2 . It is characterized by the presence of two benzene rings, each substituted with three bromine atoms and connected by a disulfide bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis(2,4,6-tribromobenzene) typically involves the bromination of benzene derivatives followed by the formation of a disulfide bridge. One common method includes:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 2,4,6-tribromobenzene.
Disulfide Formation: The 2,4,6-tribromobenzene is then reacted with sulfur (S) or a sulfur-containing compound under controlled conditions to form the disulfide bridge, resulting in 1,1’-Disulfanediylbis(2,4,6-tribromobenzene).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-Disulfanediylbis(2,4,6-tribromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The disulfide bridge can be oxidized to form sulfoxides or sulfones, or reduced to form thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the disulfide bridge.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Scientific Research Applications
1,1’-Disulfanediylbis(2,4,6-tribromobenzene) has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other brominated compounds and in studies involving disulfide chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1,1’-Disulfanediylbis(2,4,6-tribromobenzene) involves its interaction with molecular targets through its bromine atoms and disulfide bridge. The bromine atoms can participate in halogen bonding and other non-covalent interactions, while the disulfide bridge can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Comparison
1,1’-Disulfanediylbis(2,4,6-tribromobenzene) is unique due to the presence of the disulfide bridge, which imparts distinct chemical properties compared to other tribromobenzenes.
Properties
CAS No. |
492449-71-5 |
|---|---|
Molecular Formula |
C12H4Br6S2 |
Molecular Weight |
691.7 g/mol |
IUPAC Name |
1,3,5-tribromo-2-[(2,4,6-tribromophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12H4Br6S2/c13-5-1-7(15)11(8(16)2-5)19-20-12-9(17)3-6(14)4-10(12)18/h1-4H |
InChI Key |
DADLWLATLOIROY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)SSC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


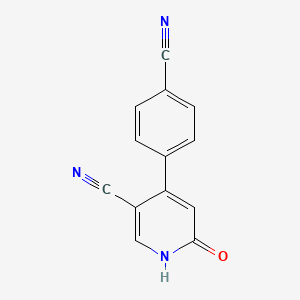
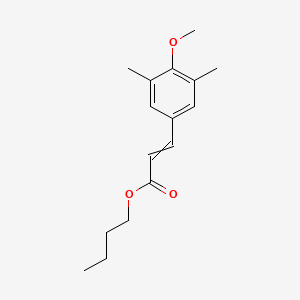
![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)
![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)

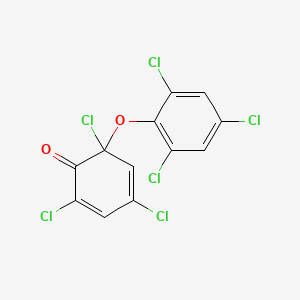
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
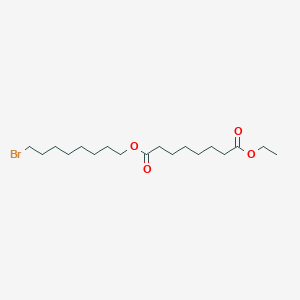
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
